tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a piperidine ring fused with an imidazo[4,5-b]pyridine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazo[4,5-b]pyridine core.
Attachment of the tert-butyl carbamate group: This step typically involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis of the carbamate group can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and tert-butyl alcohol
Scientific Research Applications
tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate include:
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl-N-methylcarbamate: Another analog with a methyl group attached to the nitrogen atom.
Benzyl carbamate: A related compound with a benzyl group instead of a tert-butyl group.
Phenyl carbamate: A compound with a phenyl group replacing the tert-butyl group.
The uniqueness of tert-Butyl ®-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C18H27N5O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-(3,5-dimethyl-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C18H27N5O3/c1-11-9-13(14-15(19-11)22(5)16(24)21-14)23-8-6-7-12(10-23)20-17(25)26-18(2,3)4/h9,12H,6-8,10H2,1-5H3,(H,20,25)(H,21,24)/t12-/m1/s1 |
InChI Key |
ZDXVIAPSBCZLEQ-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N2)C)N3CCC[C@H](C3)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N2)C)N3CCCC(C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.